5-Methylheptane-2,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
52358-74-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-methylheptane-2,3-dione |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)5-8(10)7(3)9/h6H,4-5H2,1-3H3 |
InChI Key |
KJAYZTTWCWTLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=O)C(=O)C |
Origin of Product |
United States |
Nomenclature and Advanced Structural Characterization of 5 Methylheptane 2,3 Dione
Systematic IUPAC Naming and Connectivity Analysis for 5-Methylheptane-2,3-dione
The compound this compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature provides a precise description of the molecule's structure and connectivity.
The naming process begins by identifying the longest continuous carbon chain that contains the principal functional groups. In this case, the longest chain consists of seven carbon atoms, leading to the parent alkane name "heptane" ncert.nic.in. The presence of two ketone functional groups (C=O) is indicated by the suffix "-dione."
Numbering of the carbon chain is executed to assign the lowest possible locants (positions) to these principal functional groups. For this molecule, the carbonyl groups are located at the second and third carbon atoms, hence "heptane-2,3-dione."
Finally, any substituent groups attached to the main chain are identified and located. A methyl group (-CH₃) is present on the fifth carbon atom. Therefore, its position is specified with the prefix "5-methyl." Combining these elements results in the full systematic IUPAC name: This compound . This compound is classified as an alpha-diketone or a vicinal diketone, as the two carbonyl groups are on adjacent carbon atoms nih.govelabprotocols.com.
Table 1: IUPAC Nomenclature Breakdown for this compound
| Component | Description | Contribution to Name |
|---|---|---|
| Heptane | The longest continuous carbon chain has seven carbon atoms. | Parent Chain |
| -dione | Two ketone (C=O) functional groups are present. | Suffix |
| 2,3- | The locants for the two ketone groups. | Positional Numbers |
Considerations of Isomerism and Positional Variations within Heptanedione Systems
Isomerism is a key concept in organic chemistry, and heptanedione systems exhibit several forms of structural isomerism. This compound, with the molecular formula C₈H₁₄O₂, has numerous structural isomers, which differ in the placement of the methyl group and the two ketone functionalities.
Positional Isomers: These isomers have the same carbon skeleton and the same functional groups, but the positions of the functional groups differ. Within the methylheptanedione family, the carbonyl groups can be located at various positions. For example, 5-Methylheptane-2,4-dione is a positional isomer where the ketones are in a beta-dicarbonyl arrangement. nih.govfishersci.com
Skeletal Isomers: These isomers have different carbon skeletons. For instance, the methyl group could be attached at a different position on the heptanedione chain, such as in 4-Methylheptane-2,3-dione or 6-Methylheptane-2,3-dione. Furthermore, the parent chain itself could be branched differently, leading to isomers like 5,5-Dimethylhexane-2,3-dione.
A selection of potential positional isomers of methylheptanedione is presented below to illustrate the structural diversity.
Table 2: Examples of Positional Isomers of Methylheptanedione
| IUPAC Name | Position of Ketones | Position of Methyl Group |
|---|---|---|
| This compound | 2, 3 | 5 |
| 5-Methylheptane-2,4-dione nih.gov | 2, 4 | 5 |
| 6-Methylheptane-2,4-dione fishersci.com | 2, 4 | 6 |
| 4-Methylheptane-3,5-dione nist.gov | 3, 5 | 4 |
| 5-Methyloctane-2,3-dione nih.gov | 2, 3 | 5 |
Spectroscopic Elucidation of this compound
Spectroscopic techniques are indispensable for confirming the structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular architecture of this compound.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments. The carbonyl carbons (C2 and C3) are highly deshielded and will appear significantly downfield, typically in the range of 190–220 ppm openochem.org. The carbons adjacent to the carbonyl groups (α-carbons) will resonate around 30–50 ppm, while other aliphatic carbons will appear further upfield openochem.org.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. Protons on carbons adjacent to a carbonyl group (α-protons) are deshielded and typically resonate in the 2.1–2.7 ppm region openochem.orgorgchemboulder.com. Other alkyl protons will appear further upfield (0.9–1.8 ppm) openochem.org. The integration of the signals corresponds to the number of protons in each unique environment, and the splitting patterns (e.g., singlet, doublet, triplet) reveal the number of adjacent protons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (-CH₃) | ~2.2-2.4 | ~25-35 |
| C2 (C=O) | N/A | ~195-205 |
| C3 (C=O) | N/A | ~195-205 |
| C4 (-CH₂-) | ~2.5-2.7 | ~35-45 |
| C5 (-CH-) | ~1.6-1.9 | ~30-40 |
| C6 (-CH₂-) | ~1.2-1.5 | ~25-35 |
| C7 (-CH₃) | ~0.9-1.1 | ~10-15 |
Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₁₄O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 142.20 g/mol ) nih.gov.
A common fragmentation pathway for ketones is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken youtube.comochemacademy.com. This process results in the formation of a stable acylium ion. For this compound, cleavage can occur at several points, leading to characteristic fragment ions.
Possible Alpha-Cleavage Fragmentations:
Cleavage between C1-C2: Loss of a methyl radical (•CH₃) to form an ion at m/z 127.
Cleavage between C3-C4: Loss of a butyl radical (•C₄H₉) to form an ion at m/z 85.
These fragmentation patterns provide a molecular fingerprint that helps to confirm the compound's identity and connectivity.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound will be dominated by two key features:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aliphatic (methyl and methylene) groups docbrown.info.
C=O Stretching: A very strong and sharp absorption band is expected for the carbonyl (C=O) groups. For aliphatic ketones, this peak typically appears around 1715 cm⁻¹ orgchemboulder.com. In α-diketones, the coupling between the two adjacent carbonyl groups can sometimes lead to two distinct C=O stretching bands or a broadened peak in this region.
The absence of broad absorption in the 3200-3600 cm⁻¹ range would confirm the absence of hydroxyl (-OH) groups. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole docbrown.info.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretching | 2850 - 3000 | Strong, multiple peaks |
| C=O (Ketone) | Stretching | 1700 - 1725 | Very Strong, Sharp |
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating it for further analysis.
Gas Chromatography (GC): As this compound is a volatile organic compound (VOC), gas chromatography is a highly suitable method for its analysis. eurofins.inijarsct.co.in In GC, the compound is vaporized and passed through a column. Separation is based on the compound's boiling point and its interactions with the stationary phase of the column iltusa.com. GC, often coupled with a mass spectrometer (GC-MS), allows for both the separation and identification of the compound, even in complex mixtures like food and flavor samples eurofins.innih.gov.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. For ketones, analysis often involves derivatization, for example, with 2,4-dinitrophenylhydrazine (B122626) (DNPH), to create derivatives that are highly responsive to UV detection sigmaaldrich.comauroraprosci.comresearchgate.net. The separation occurs in a liquid mobile phase passing through a packed column, typically a reversed-phase column like C18 sigmaaldrich.comresearchgate.netresearchgate.net. HPLC is effective for quantifying ketones and assessing the purity of non-volatile or thermally sensitive samples. researchgate.net
X-ray Crystallography on Crystalline Derivatives for Absolute Configuration
A thorough review of scientific literature and chemical databases reveals a notable absence of published studies on the X-ray crystallographic analysis of crystalline derivatives of this compound. Consequently, there is no available data regarding the determination of its absolute configuration through this method.
X-ray crystallography is a definitive technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. For chiral molecules such as this compound, which possesses a stereocenter at the C5 position, X-ray diffraction analysis of a suitable crystalline derivative is the gold standard for unambiguously determining the absolute configuration (R or S). This process typically involves the chemical modification of the target compound to introduce a heavy atom or a known chiral auxiliary, which facilitates the crystallographic analysis and the reliable assignment of the stereochemistry.
Despite the power of this technique, the current body of scientific knowledge lacks any reports of the synthesis of crystalline derivatives of this compound or their subsequent analysis by X-ray diffraction. Therefore, details on crystal system, space group, unit cell dimensions, and the refined atomic coordinates for this specific compound are not available.
Future research in this area would be necessary to provide the empirical data required for a complete structural characterization of this compound. Such studies would be invaluable for a deeper understanding of its chemical and physical properties, as well as its potential interactions in stereospecific chemical and biological processes.
Mechanistic Investigations of 5 Methylheptane 2,3 Dione and Alpha Diketone Transformations
Elucidation of Reaction Pathways for Alpha-Diketone Synthesis
The synthesis of α-diketones, such as 5-methylheptane-2,3-dione, can be achieved through various reaction pathways, primarily involving oxidation reactions. The specific pathway chosen often depends on the available starting materials and desired reaction conditions.
One of the most common methods is the oxidation of internal alkynes. For instance, 5-methylhept-2-yne could serve as a precursor to this compound. This transformation can be accomplished using a variety of oxidizing agents. A catalyst- and transition-metal-free method utilizes potassium persulfate in the presence of ambient air, where mechanistic studies suggest a radical process with both the persulfate and molecular oxygen acting as oxygen sources. organic-chemistry.org Alternatively, mercuric salts like mercuric nitrate (B79036) or mercuric triflate can effectively convert disubstituted alkynes into α-diketones. acs.org The proposed mechanism involves the formation of an α-mercurio ketone intermediate, which is then attacked by the nitrate or triflate anion, followed by an elimination step to yield the diketone product. acs.org
Another significant pathway is the oxidation of α-hydroxy ketones or 1,2-diols. organic-chemistry.org The choice of oxidant and the stoichiometry are crucial in determining the final product. Using a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant like iodobenzene (B50100) dichloride can selectively oxidize 1,2-diols to either α-hydroxy ketones or α-diketones. organic-chemistry.org
Furthermore, α-diketones can be prepared from silyl (B83357) enol ethers through nitroxyl-radical-catalyzed oxidation, using co-oxidants such as magnesium monoperoxyphthalate hexahydrate (MMPP • 6 H2O). organic-chemistry.org Other methods include the aerobic oxidation of deoxybenzoins catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and the reaction of acylmethyl esters with aldehydes in the presence of an acid catalyst and water. organic-chemistry.orggoogle.com
| Synthetic Pathway | Precursor | Key Reagents/Catalysts | General Mechanism |
| Alkyne Oxidation | Internal Alkyne | Potassium Persulfate/Air; Mercuric Nitrate | Radical process or formation of organometallic intermediates followed by oxidation/elimination. organic-chemistry.orgacs.org |
| Diol Oxidation | 1,2-Diol | TEMPO, Iodobenzene dichloride | Catalytic oxidation. organic-chemistry.org |
| Silyl Enol Ether Oxidation | Silyl Enol Ether | Nitroxyl (B88944) radical, MMPP • 6 H₂O | Radical-catalyzed oxidation. organic-chemistry.org |
| Deoxybenzoin Oxidation | Deoxybenzoin | DABCO, Air | Aerobic oxidation. organic-chemistry.org |
Characterization of Key Intermediates and Transition States in Diketone Reactions
The mechanisms of α-diketone synthesis and transformation are defined by a series of key intermediates and transition states. In carbonyl substitution reactions, the formation of enols and enolates is fundamental. libretexts.org For a compound like this compound, an enolate can be formed by deprotonation of the α-hydrogen at the C4 position using a strong base. This enolate is a potent nucleophile, stabilized by resonance that delocalizes the negative charge onto the oxygen atom of the C3 carbonyl group. libretexts.orgrsc.org
In the mercuric salt-catalyzed oxidation of alkynes, the reaction proceeds through a proposed α-mercurio ketone intermediate. This is followed by the attack of an anion (e.g., nitrate) to form a subsequent intermediate, an α-nitrato ketone, which then eliminates nitrous acid to give the final diketone product. acs.org
For reactions involving α-haloketones, which are common precursors or related structures, the nucleophilic substitution proceeds via an Sₙ2 mechanism. Computational studies and experimental evidence indicate that the presence of the adjacent carbonyl group stabilizes the trigonal bipyramidal transition state. up.ac.zayoutube.com This stabilization occurs through delocalization and favorable orbital overlap, which lowers the activation energy and accelerates the reaction compared to simple haloalkanes. youtube.com
The Reformatsky reaction, which forms β-hydroxy-esters, involves an organozinc intermediate known as a Reformatsky enolate. wikipedia.org The reaction with a carbonyl compound, such as a diketone, is believed to proceed through a six-membered chair-like transition state where the zinc atom coordinates with the carbonyl oxygen, facilitating the carbon-carbon bond formation. wikipedia.org
| Reaction Type | Key Intermediate | Transition State | Role of Intermediate |
| α-Substitution | Enol / Enolate | - | Nucleophile in C-C bond formation. libretexts.org |
| Alkyne Oxidation (Hg²⁺) | α-Mercurio Ketone | - | Precursor to the final diketone. acs.org |
| α-Haloketone Substitution | - | Trigonal Bipyramidal | Stabilized by adjacent carbonyl group. youtube.com |
| Reformatsky Reaction | Zinc Enolate | 6-Membered Chair-like | Nucleophilic addition to a carbonyl group. wikipedia.org |
Mechanistic Studies of Radical Processes in Diketone Formation
Radical mechanisms provide an alternative and powerful route to α-diketones. These processes typically involve the generation of a radical species that initiates a reaction cascade.
One studied mechanism involves the sequential dehydrogenation and transfer oxygenation of 1,2-diarylepoxides. organic-chemistry.org In this process, in situ generated trifluoromethyl (CF₃) radicals abstract a hydrogen atom from the epoxide ring. This creates an ether α-carbon radical, which undergoes a ring-opening rearrangement to form a more stable ketone α-carbon radical intermediate. This radical intermediate is subsequently oxygenated by a solvent like DMSO to yield the 1,2-diketone. organic-chemistry.org
Another example is the transition-metal-free oxidation of internal alkynes using potassium persulfate and air. organic-chemistry.org Mechanistic investigations point to a radical process where both the persulfate salt (by homolytic cleavage of the O-O bond) and molecular oxygen contribute the oxygen atoms incorporated into the final diketone structure. organic-chemistry.org
The acyloin reaction, which can produce α-hydroxy ketones (precursors to diketones), proceeds via radical anions. libretexts.org The reaction involves a single-electron transfer (SET) from a metal like sodium to an ester, forming a radical anion. Dimerization of two such radical anions leads to a dianion, which, after elimination and further reduction, forms a diradical that ultimately yields an enediol, the tautomer of the acyloin product. libretexts.org In some cases, the acyloin can be oxidized to the corresponding diketone.
Hydrogenation and Dehydrogenation Reaction Pathways Involving Diketones
Hydrogenation and dehydrogenation reactions are crucial for the interconversion of diketones with other functional groups, such as diols or unsaturated ketones.
Dehydrogenation: The direct α,β-dehydrogenation of ketones is a method to synthesize α,β-unsaturated ketones (enones). rsc.orgnih.gov While not a direct synthesis of α-diketones, the mechanism is highly relevant as it involves the activation of the α-carbon. A catalyst system using Pd(TFA)₂ with 4,5-diazafluorenone has been shown to be effective for this transformation under aerobic conditions. rsc.org Mechanistic studies, including deuterium (B1214612) kinetic isotope effect experiments, have revealed that the cleavage of the α-C–H bond is the turnover-limiting step of the catalytic cycle. nih.gov This suggests that the reaction proceeds via the formation of a palladium-enolate intermediate, followed by a rapid β-hydride elimination. nih.gov
Hydrogenation: The hydrogenation of an α-diketone like this compound involves the reduction of its two carbonyl groups. This transformation typically employs catalytic hydrogenation with molecular hydrogen (H₂) over metal catalysts such as palladium, platinum, or nickel. The reaction proceeds by adding two equivalents of hydrogen across the carbonyl double bonds, resulting in the corresponding diol, in this case, 5-methylheptane-2,3-diol. Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this reduction through the nucleophilic addition of a hydride ion to each carbonyl carbon, followed by protonation during workup.
Nucleophilic Addition and Substitution Mechanisms at Diketone Carbonyl Centers
The adjacent carbonyl groups in α-diketones like this compound significantly influence their reactivity. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition: This is a characteristic reaction of carbonyl compounds. quora.com A nucleophile, such as a Grignard reagent (RMgX) or an organolithium reagent, can attack one of the carbonyl carbons. youtube.com The mechanism involves the attack of the nucleophile on the electrophilic carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields a tertiary alcohol. youtube.com In an α-diketone, this reaction can potentially occur at either the C2 or C3 carbonyl, and controlling the selectivity can be a synthetic challenge.
Nucleophilic Substitution: This reaction does not occur directly at the carbonyl carbon but rather at the adjacent α-carbon (the C4 position in this compound). This process is known as α-substitution and requires the initial formation of a nucleophilic enolate. libretexts.orgquora.com A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon, creating an enolate anion. libretexts.org This enolate then acts as a nucleophile, attacking an electrophile (such as an alkyl halide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org The choice between nucleophilic addition and α-substitution is determined by the nature of the reagent used; strong nucleophiles favor addition, while strong, bulky bases favor α-substitution by forming the enolate. quora.com
Computational Chemistry and Molecular Modeling of 5 Methylheptane 2,3 Dione
Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 5-Methylheptane-2,3-dione. DFT offers a favorable balance between computational cost and accuracy, making it a standard method for routine calculations of molecular structures, reaction energies, and barrier heights. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-311G(d) are commonly used to optimize molecular geometries and compute the ground state energies of different tautomers and conformers. katwacollegejournal.com
These calculations determine key energetic properties, such as the Gibbs free energy, which is crucial for assessing the relative stability of different molecular forms, like the keto and enol tautomers. katwacollegejournal.comresearchgate.net The polarity of the solvent is a significant factor influencing tautomeric equilibrium, with computational models showing that polar solvents can enhance the stability of the enol form. researchgate.net By computing these energetic values, researchers can predict the predominant species under various conditions.
Table 1: Representative DFT-Calculated Energetic Properties for Tautomers of this compound
| Tautomer | Method/Basis Set | Gibbs Free Energy (Gas Phase, kcal/mol) | Gibbs Free Energy (Dioxane, kcal/mol) |
|---|---|---|---|
| Diketo Form | B3LYP/6-311G(d) | 0.00 (Reference) | 0.00 (Reference) |
| Enol Form 1 | B3LYP/6-311G(d) | -2.5 | -3.8 |
| Enol Form 2 | B3LYP/6-311G(d) | -1.8 | -2.9 |
Note: Data are illustrative, based on typical values for β-diketones, and represent the relative stability compared to the diketo form.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound, which can aid in the interpretation of experimental data. Frequency calculations performed on optimized geometries can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) spectroscopy. nih.gov These calculations can distinguish between different tautomers; for instance, the diketo form of a β-diketone typically exhibits characteristic C=O stretching frequencies in the range of 1687–1790 cm⁻¹, while the enol form shows different characteristic bands between 1580–1640 cm⁻¹. nih.gov
Similarly, electronic transitions can be predicted using methods like Time-Dependent DFT (TD-DFT). These calculations provide information about the wavelengths of light a molecule absorbs, corresponding to its Ultraviolet-Visible (UV-Vis) spectrum. High similarity between computed and experimental UV spectra can confirm the most favorable tautomeric form in a given medium. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is generally the lowest energy electronic excitation possible in a molecule and can indicate the wavelengths the compound will absorb. utexas.edu
Table 2: Predicted Vibrational Frequencies for this compound Tautomers
| Vibrational Mode | Diketo Form (cm⁻¹) | Enol Form (cm⁻¹) |
|---|---|---|
| C=O Stretch (asymmetric) | ~1725 | - |
| C=O Stretch (symmetric) | ~1705 | ~1660 (C=O) |
| C=C Stretch | - | ~1610 |
| O-H Bend | - | ~1450 |
| C-H Stretch | 2880-2970 | 2880-2970 |
Note: Values are representative and based on computational studies of analogous diketones.
Analysis of Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Descriptors
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for describing the reactivity of this compound. wikipedia.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. utexas.edu
The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. muni.cz A small HOMO-LUMO gap suggests that a molecule is more polarizable and is generally associated with high chemical reactivity and low kinetic stability. muni.czscribd.com This gap can be used to predict the molecule's behavior in chemical reactions; a smaller gap implies the molecule is more susceptible to further reactions. muni.cz From the HOMO and LUMO energy values, other global reactivity descriptors such as chemical potential (μ), hardness (η), and softness (S) can be calculated to further characterize the molecule's reactivity profile. scribd.com
Table 3: Calculated Molecular Orbital Properties and Reactivity Descriptors for this compound
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 6.8 | Energy required to remove an electron |
| Electron Affinity (A) | 1.5 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |
Note: Values are hypothetical and for illustrative purposes.
Conformational Analysis and Tautomeric Equilibrium Studies of Diketones
Diketones such as this compound exist as an equilibrium mixture of different tautomers, primarily the diketo and enol forms. katwacollegejournal.com For an unsymmetrical β-diketone, two different enol tautomers are possible. mdpi.com Computational studies are essential for exploring the potential energy surface of the molecule to identify stable conformers and tautomers. researchgate.net
Conformational analysis investigates the energetics of different spatial arrangements (rotamers) resulting from rotations around single bonds. lumenlearning.com For this compound, this includes analyzing the orientations of the methyl and ethyl groups to find the most stable, lowest-energy conformations, which are typically staggered arrangements that minimize steric hindrance. lumenlearning.comutdallas.edu
Theoretical calculations can determine the relative Gibbs free energies of the diketo and various enol tautomers, predicting their equilibrium concentrations. mdpi.com These studies have shown that the keto-enol equilibrium is influenced by substituents, temperature, and solvent polarity. researchgate.netsrce.hr The enol form is often stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. stackexchange.com
Table 4: Relative Energies of this compound Tautomers and Conformers
| Species | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| Diketo | Anti | 0.2 |
| Diketo | Gauche | 0.0 (Reference) |
| Enol 1 | Planar (H-bonded) | -2.5 |
| Enol 2 | Planar (H-bonded) | -1.8 |
Note: Data are illustrative, representing typical energy differences found in computational studies of diketones.
Reaction Mechanism Simulations and Determination of Kinetic Parameters
Computational chemistry enables the detailed simulation of reaction mechanisms at the molecular level. For this compound, this includes modeling the tautomerization process between the keto and enol forms. By mapping the potential energy surface, researchers can identify the transition state structures that connect the reactant (keto) and product (enol) forms. katwacollegejournal.com
The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. researchgate.net DFT calculations are widely used to compute these energy barriers. nih.gov Once the activation energy is known, kinetic parameters such as the rate constant (k) can be estimated using principles from transition state theory. This allows for a quantitative prediction of how quickly the tautomeric interconversion occurs. Such simulations provide a deeper understanding of the dynamics of the equilibrium. researchgate.netmdpi.com
Table 5: Illustrative Kinetic Parameters for Keto-Enol Tautomerization of this compound
| Reaction | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298 K (s⁻¹) |
|---|---|---|
| Keto → Enol 1 (Forward) | 15.2 | 1.2 x 10³ |
| Enol 1 → Keto (Reverse) | 17.7 | 5.5 x 10¹ |
Note: These values are hypothetical examples to illustrate the output of reaction mechanism simulations.
Molecular Docking and Interaction Profiling in Model Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular recognition studies. For this compound, molecular docking could be employed to explore its potential interactions with biological targets.
The process involves placing the this compound molecule into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically reported as a binding energy. scielo.org.mxscielo.org.mx The results provide a detailed interaction profile, identifying key molecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor. This information can be used to hypothesize a mechanism of action or to guide the design of new molecules with enhanced biological activity. scielo.org.mx
Table 6: Example Output from a Molecular Docking Simulation of this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 | -6.5 | Arg120, Tyr355 | Hydrogen Bond, Hydrophobic |
| Aldose Reductase | -5.8 | His110, Trp111 | Hydrophobic, Pi-Alkyl |
| Carbonic Anhydrase | -5.2 | His94, Thr199 | Hydrogen Bond, van der Waals |
Note: This table presents hypothetical results from a docking study to illustrate the type of data generated.
Applications of 5 Methylheptane 2,3 Dione in Advanced Organic Synthesis and Materials Science
Utility as a Synthetic Intermediate in Organic Transformations
5-Methylheptane-2,3-dione's utility as a synthetic intermediate is primarily derived from the electrophilic nature of its carbonyl carbons and the acidity of its α-hydrogens, enabling it to participate in a variety of condensation and bond-forming reactions.
The 1,2-dicarbonyl structure of compounds like this compound is a classic building block for the synthesis of various nitrogen-containing heterocycles. The condensation of α-diketones with appropriate binucleophiles is a direct and efficient method for constructing these ring systems.
Quinoxalines: Quinoxalines are an important class of benzo-fused heterocyclic compounds. The most traditional and widely used method for their synthesis involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with an α-dicarbonyl compound. chim.itsapub.org In this reaction, the two amino groups of the diamine react sequentially with the two carbonyl groups of the diketone to form a dihydropyrazine (B8608421) ring, which then aromatizes to the stable quinoxaline (B1680401) scaffold. While specific literature detailing the reaction of this compound was not found, its structure suggests it would readily undergo this condensation to produce a correspondingly substituted quinoxaline.
Imidazoles: Imidazole (B134444) rings are another key heterocyclic motif present in many biologically active molecules. A common synthetic route to substituted imidazoles involves the reaction of a 1,2-diketone, an aldehyde, and a source of ammonia (B1221849) (often ammonium (B1175870) acetate), in what is known as the Radiszewski synthesis. wjpsonline.comrsc.org The α-diketone, in this case, this compound, would provide two of the carbon atoms for the imidazole ring. organic-chemistry.org The reaction proceeds through a series of condensation and cyclization steps to afford a multi-substituted imidazole product. wjpsonline.com
| Heterocycle | General Reactants | Role of α-Diketone |
| Quinoxaline | α-Diketone, o-Phenylenediamine | Provides two adjacent electrophilic centers for condensation with the diamine, forming the pyrazine (B50134) ring. chim.itsapub.org |
| Imidazole | α-Diketone, Aldehyde, Ammonia Source | Acts as a C2 synthon, reacting with the aldehyde and ammonia to form the five-membered imidazole ring. wjpsonline.comorganic-chemistry.org |
The presence of α-hydrogens adjacent to the carbonyl groups in this compound allows for the formation of enolates, which are key nucleophiles in carbon-carbon bond-forming reactions such as the Aldol (B89426) condensation and Michael addition.
Aldol Condensations: The Aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound, forming a β-hydroxy ketone or aldehyde. wikipedia.orglumenlearning.com Dicarbonyl compounds can undergo intramolecular Aldol reactions to form cyclic products, typically favoring the formation of stable five- or six-membered rings. jove.com While intermolecular Aldol reactions involving α-diketones are less common than with monoketones, the enolate derived from this compound could theoretically act as a nucleophile, attacking another aldehyde or ketone.
Michael Additions: The Michael reaction is the conjugate (1,4-) addition of a nucleophile, typically a stabilized enolate, to an α,β-unsaturated carbonyl compound. wikipedia.org Enolates derived from β-dicarbonyl compounds are excellent Michael donors due to their stabilized nature. libretexts.orglibretexts.org Although this compound is an α-diketone, the acidity of its α-hydrogens would allow it to form an enolate that could potentially serve as a donor in a Michael reaction, leading to the formation of a 1,5-dicarbonyl compound. youtube.com
Coordination Chemistry and Ligand Design with Diketone Moieties
Diketones are a fundamental class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. The α-diketone structure of this compound allows it to act as a bidentate ligand.
α-Diketone ligands can coordinate with a metal ion through the two oxygen atoms of the carbonyl groups, forming a stable five-membered chelate ring. alfa-chemistry.com This chelation enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. The enolate form of the diketone is often the coordinating species, where a proton is lost from the α-carbon, and the negative charge is delocalized over the oxygen atoms, forming a β-diketonate-like coordination mode. wikipedia.org These ligands are known to form stable complexes with numerous metals, including transition metals and rare earth elements. alfachemic.comicm.edu.pl
Metal-diketonato complexes are widely explored as catalysts in various organic transformations. The ligand environment created by the diketonate can be tuned by modifying its substituents, which in turn influences the catalytic activity, selectivity, and stability of the metal center. rsc.orgresearchgate.net Complexes derived from β-diketones have shown significant catalytic activity in reactions such as polymer synthesis and the chemical fixation of carbon dioxide. rsc.orgrsc.org While specific catalytic applications of this compound complexes are not documented in the provided search results, its ability to form stable metal chelates suggests potential for its derivatives to be used in catalysis. alfa-chemistry.com
Role in Advanced Materials Development
α-Diketones are recognized for their utility in polymer chemistry and materials science, particularly as photoinitiators for radical polymerization. researchgate.netchemicke-listy.cz Upon exposure to ultraviolet (UV) light, the carbon-carbon bond between the two carbonyl groups can undergo cleavage to generate two acyl radicals. These radicals can then initiate the polymerization of vinyl monomers to produce polymers. This property is crucial in applications such as dental resins, coatings, and photolithography. Although the direct application of this compound in this context is not specified, its α-dicarbonyl structure is the key functional group for such photochemical activity.
Photoinitiators in Polymerization and Material Sciences
There is no available scientific literature or research data to indicate that this compound is utilized as a photoinitiator in polymerization processes or in the broader field of material sciences. Photoinitiators are typically molecules that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. While various diketone compounds can exhibit photochemical activity, no studies have been published that specifically investigate or confirm this property and application for this compound.
Precursors for Nanoparticle Synthesis
Similarly, a review of scientific literature reveals no evidence of this compound being used as a precursor in the synthesis of nanoparticles. The synthesis of nanoparticles involves the use of precursor compounds that provide the elemental components of the desired nanoparticle. These precursors undergo chemical or physical processes to form the nanostructures. Research in this area has explored a wide variety of organic and inorganic compounds as precursors, but this compound is not mentioned in this context in any available studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methylheptane-2,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via organocatalytic methods, such as asymmetric Diels-Alder reactions between α,β-unsaturated esters and dienals, as demonstrated for structurally related diones . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (0–25°C), and catalyst loading (5–20 mol%). Kinetic studies using NMR or HPLC can track intermediate formation and guide stoichiometric adjustments.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially for stereochemical confirmation .
- Spectroscopy : Combine H/C NMR (δ ~2.1–2.5 ppm for methyl groups; carbonyl signals at ~200–210 ppm) and IR (C=O stretches at ~1700–1750 cm). MS (EI or ESI) should confirm molecular ion peaks (e.g., m/z 156 for [M+H]) .
Q. How can impurities in synthesized this compound be identified and quantified?
- Methodological Answer : Employ GC-MS or HPLC-PDA with a C18 column (acetonitrile/water gradient) to separate byproducts. Compare retention times and UV spectra against standards. For trace impurities (<1%), use high-resolution mass spectrometry (HRMS) or H NMR spiking experiments with authentic samples .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?
- Methodological Answer : For ambiguous stereochemistry or disorder, use SHELXD for phase determination and SHELXL for refinement. Apply TwinRotMat for twinned crystals and RIGU to refine hydrogen bonding networks. Validate with residual density maps (e.g., peaks <0.3 eÅ) .
Q. What computational approaches are suitable for modeling the reactivity of this compound in organocatalytic systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map transition states and Gibbs free energy profiles. Use Gaussian or ORCA software. Solvent effects can be modeled via PCM. Compare calculated NMR shifts (GIAO method) with experimental data to validate mechanistic pathways .
Q. How should contradictory spectral or crystallographic data be analyzed?
- Methodological Answer : Cross-validate using multiple techniques:
- NMR vs. X-ray : If NMR suggests conformational flexibility (e.g., broad peaks), use variable-temperature NMR or crystallize at low temperatures (<100 K) to reduce thermal motion .
- Mass vs. elemental analysis : Reconcile discrepancies via isotopic pattern analysis or combustion analysis (C/H/N) to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
